![molecular formula C11H11BrO B11762081 2-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B11762081.png)
2-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-8,9-dihydro-5H-benzo7annulen-6(7H)-one is a brominated derivative of benzoannulene This compound is characterized by its unique structure, which includes a bromine atom attached to a dihydrobenzoannulene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-8,9-dihydro-5H-benzo7annulen-6(7H)-one typically involves the bromination of 8,9-dihydro-5H-benzo7annulen-6(7H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for 2-Bromo-8,9-dihydro-5H-benzo7annulen-6(7H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-8,9-dihydro-5H-benzo7annulen-6(7H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the parent hydrocarbon.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of 2-azido-8,9-dihydro-5H-benzoannulen-6(7H)-one or 2-thiocyanato-8,9-dihydro-5H-benzoannulen-6(7H)-one.
Reduction: Formation of 8,9-dihydro-5H-benzoannulen-6(7H)-one.
Oxidation: Formation of 2-hydroxy-8,9-dihydro-5H-benzoannulen-6(7H)-one or 2-oxo-8,9-dihydro-5H-benzoannulen-6(7H)-one.
Applications De Recherche Scientifique
2-Bromo-8,9-dihydro-5H-benzo7annulen-6(7H)-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-8,9-dihydro-5H-benzo7annulen-6(7H)-one
- 2-Fluoro-8,9-dihydro-5H-benzo7annulen-6(7H)-one
- 2-Iodo-8,9-dihydro-5H-benzo7annulen-6(7H)-one
Uniqueness
2-Bromo-8,9-dihydro-5H-benzo7annulen-6(7H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.
Propriétés
Formule moléculaire |
C11H11BrO |
|---|---|
Poids moléculaire |
239.11 g/mol |
Nom IUPAC |
2-bromo-5,7,8,9-tetrahydrobenzo[7]annulen-6-one |
InChI |
InChI=1S/C11H11BrO/c12-10-5-4-9-7-11(13)3-1-2-8(9)6-10/h4-6H,1-3,7H2 |
Clé InChI |
UNXQUFFCKVMKQA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CC2=C(C1)C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


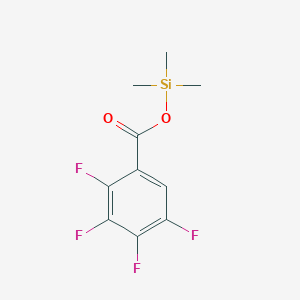
![(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11762005.png)
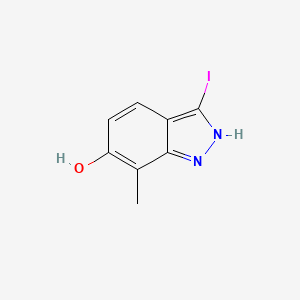
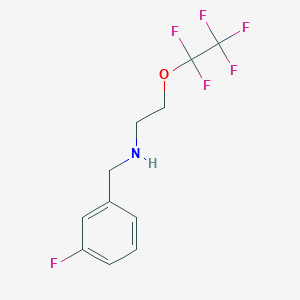
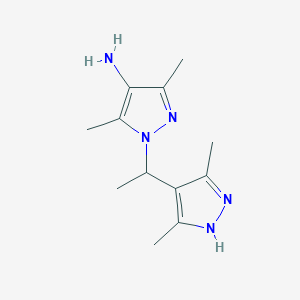

![6-Bromo-3-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B11762041.png)
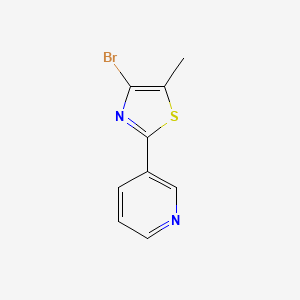
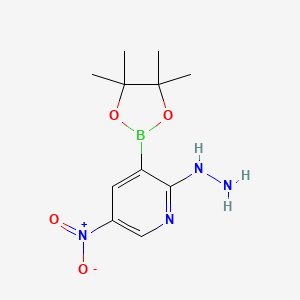
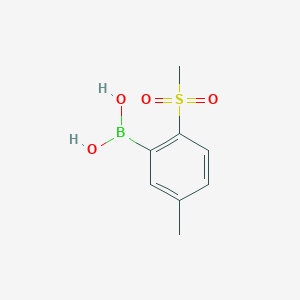

![1-[5-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-1-one](/img/structure/B11762062.png)

![(5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol](/img/structure/B11762082.png)
